molecular formula C9H9N3S B8623227 N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

Cat. No. B8623227
M. Wt: 191.26 g/mol
InChI Key: WHKUWOVOUSOXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h1-6H,7H2,(H,11,12)

InChI Key

WHKUWOVOUSOXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-aminothiazole (3 g, 30 mmol) and 4-pyridinecarboxaldehyde (3.21 g, 30 mmol) in toluene (50 ml) was refluxed with a Dean-Stark water separator for 3 h. Solvent was removed under reduced pressure and the resulting yellow solid was dissolved in CH3OH (80 ml). The solution was carefully treated with sodium borohydride (1.8 g) and was stirred for 20 minutes. The reaction mixture was quenched with 1N NaOH and evaporated to dryness. The residue was dissolved in EtOAc, washed with brine and dried (MgSO4). Solvent was evaporated to give the crude intermediate N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine as a brown solid (4.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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